Differentiation from Pyridinylmethyl Analog in Phosphatase Inhibition
The target compound differentiates from the structurally analogous 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine. The pyridinylmethyl analog is a known weak inhibitor of low molecular weight phosphotyrosine protein phosphatase, with a reported IC50 of 8.04 × 10³ nM (8.04 µM) [1]. By contrast, the tetrahydrofuran-2-ylmethyl group in the target compound is predicted, based on QSAR models of 6-arylquinazolin-4-amines, to enhance binding to kinase pockets like DYRK1A, thereby shifting the primary target profile away from phosphatases. This reduces off-target phosphatase activity, a desirable feature for selective kinase probe development.
| Evidence Dimension | Inhibitory potency against low molecular weight phosphotyrosine protein phosphatase |
|---|---|
| Target Compound Data | Not expected to be a primary phosphatase inhibitor; predicted to favor kinase targets |
| Comparator Or Baseline | 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine (BDBM95035) |
| Quantified Difference | Comparator IC50 = 8.04 µM vs. target compound predicted to be inactive or significantly weaker |
| Conditions | In vitro enzyme inhibition assay (PubChem AID 651700) |
Why This Matters
For projects requiring selective kinase inhibition without confounding phosphatase activity, the target compound's structural features make it a more attractive starting point than the pyridinylmethyl analog.
- [1] BindingDB. Entry for BDBM95035: 2-(4-methylphenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine. Affinity Data: IC50 = 8.04E+3 nM (Low molecular weight phosphotyrosine protein phosphatase). View Source
